![molecular formula C14H17O6- B14407599 2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate CAS No. 83172-52-5](/img/structure/B14407599.png)
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate is an organic compound with a complex structure that includes both hydroxyl and carboxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate typically involves the esterification of 2,2-Bis(hydroxymethyl)butyric acid with a benzoic acid derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the carboxyl group can produce primary alcohols .
Applications De Recherche Scientifique
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of coatings, adhesives, and other materials
Mécanisme D'action
The mechanism of action of 2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Bis(hydroxymethyl)butanoic acid
- 2,2-Dimethylolbutyric acid
- Dimethylolbutanoic acid
Uniqueness
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and biologically active molecules .
Propriétés
Numéro CAS |
83172-52-5 |
|---|---|
Formule moléculaire |
C14H17O6- |
Poids moléculaire |
281.28 g/mol |
Nom IUPAC |
2-[2,2-bis(hydroxymethyl)butoxycarbonyl]benzoate |
InChI |
InChI=1S/C14H18O6/c1-2-14(7-15,8-16)9-20-13(19)11-6-4-3-5-10(11)12(17)18/h3-6,15-16H,2,7-9H2,1H3,(H,17,18)/p-1 |
Clé InChI |
UCLBBFZYDMBVCJ-UHFFFAOYSA-M |
SMILES canonique |
CCC(CO)(CO)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


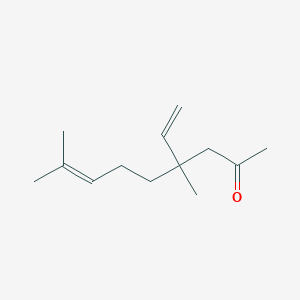
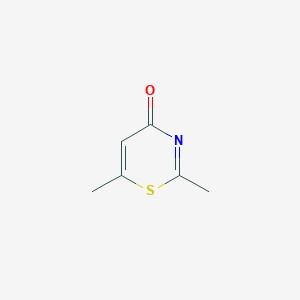

![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
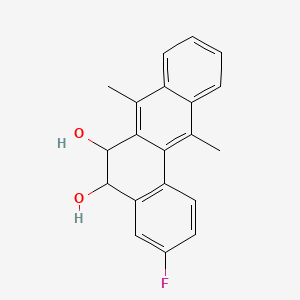
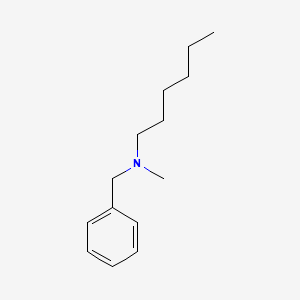
![Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-](/img/structure/B14407560.png)
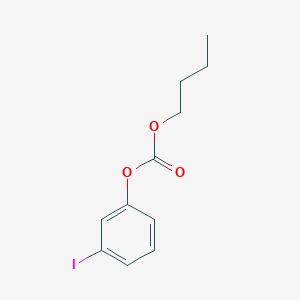
methyl}(dimethyl)silanol](/img/structure/B14407589.png)
![1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B14407592.png)
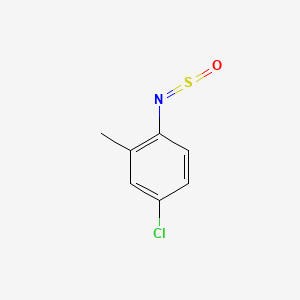
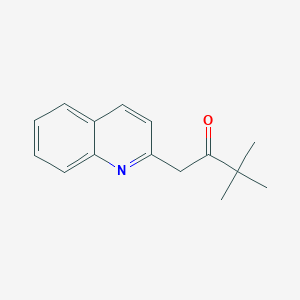
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
![2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid](/img/structure/B14407614.png)
